molecular formula C9H12ClNO B14853296 3-(Tert-butoxy)-4-chloropyridine

3-(Tert-butoxy)-4-chloropyridine

Cat. No.: B14853296
M. Wt: 185.65 g/mol
InChI Key: SCSJPCCNWQKTSM-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-4-chloropyridine is a chemical intermediate intended for research and development purposes exclusively. This compound is not for diagnostic or therapeutic use. Chloropyridines substituted with alkoxy groups, such as a tert-butoxy moiety, are of significant interest in organic and medicinal chemistry. They serve as key precursors in the synthesis of more complex molecules, particularly in constructing active pharmaceutical ingredients (APIs) and functional materials. The chloropyridine group offers a reactive site for metal-catalyzed cross-couplings and nucleophilic substitutions, while the tert-butoxy group can influence the electron density of the aromatic system and act as a protected alcohol functionality. Researchers may utilize this compound in the development of ligands for metal complexes, which have applications in catalysis and materials science . As a building block, it can be used to incorporate a substituted pyridine core into potential bioactive molecules, including kinase inhibitors . Handling should be conducted by qualified professionals in a well-equipped laboratory. Please refer to the Safety Data Sheet (SDS) before use. Specific physical, chemical, and spectroscopic data for this compound will be provided upon sourcing.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-3-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-11-5-4-7(8)10/h4-6H,1-3H3

InChI Key

SCSJPCCNWQKTSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-4-chloropyridine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 4-chloropyridine with tert-butyl alcohol in the presence of a strong acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-chloropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOt-Bu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed under hydrogenation conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

3-(Tert-butoxy)-4-chloropyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-4-chloropyridine involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting biological effects .

Comparison with Similar Compounds

Suzuki–Miyaura Cross-Coupling

[NiCl(o-tol)(dppf)] pre-catalysts efficiently couple 3- and 4-chloropyridines, but steric hindrance (e.g., in 2-chloropyridine) reduces reactivity . For 3-(tert-butoxy)-4-chloropyridine, the bulky tert-butoxy group likely lowers conversion rates compared to 4-chloropyridine (Table 1).

Table 1: Estimated Reactivity in Suzuki–Miyaura Cross-Coupling

Compound Substituents Conversion (%) Reference
4-Chloropyridine Cl at 4 ~80
3-Chloropyridine Cl at 3 ~60
This compound Cl at 4, t-BuO at 3 ~40*

*Hypothetical value based on steric/electronic effects.

C–N Coupling Reactions

4-Chloropyridine derivatives react with aromatic amines (e.g., 4-methoxyaniline) under basic conditions (K₂CO₃ or KHCO₃) to form C–N bonds. Bulky substituents at position 3 reduce yields due to steric interference (Table 2) .

Table 2: Yields in C–N Coupling with 4-Methoxyaniline

Compound Substituents Yield (%) Base Reference
4-Chloropyridine Cl at 4 85 K₂CO₃
3-Methoxy-4-chloropyridine Cl at 4, OMe at 3 75 K₂CO₃
This compound Cl at 4, t-BuO at 3 60* K₂CO₃

*Estimated due to steric hindrance.

Q & A

Q. What are the recommended synthetic routes for 3-(tert-butoxy)-4-chloropyridine?

Methodological Answer: The tert-butoxy group can be introduced via nucleophilic aromatic substitution (NAS) or metal-mediated coupling. A common approach involves reacting 3-hydroxy-4-chloropyridine with tert-butyl bromide or tert-butoxide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, palladium-catalyzed cross-coupling using tert-butanol as a nucleophile has been reported for similar systems. Monitoring via TLC or HPLC is critical to confirm substitution at the 3-position and avoid over-alkylation .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Key precautions include:

  • Storage: Keep in a cool, dry place (<25°C) away from ignition sources (e.g., open flames) due to potential thermal decomposition .
  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult SDS sheets for structurally related compounds, such as tert-butoxy-containing piperidines, for guidance .

Q. How does the tert-butoxy group affect the reactivity of 4-chloropyridine in cross-coupling reactions?

Methodological Answer: The tert-butoxy group at the 3-position exerts both steric and electronic effects:

  • Electronic: The electron-donating tert-butoxy group deactivates the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed reactions.
  • Steric: Bulky tert-butoxy may hinder catalyst access to the 4-chloro position. Comparative studies with unsubstituted 4-chloropyridine (which shows higher reactivity in Suzuki-Miyaura couplings) are recommended to assess kinetic differences .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling of this compound be optimized for challenging aryl boronic acids?

Methodological Answer:

  • Catalyst Selection: Nickel catalysts (e.g., [NiCl(o-tol)(dppf)]) outperform palladium in sterically hindered systems, as demonstrated for 4-chloropyridine derivatives .
  • Ligand Effects: Bulky ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) enhance stability and prevent catalyst poisoning.
  • Solvent/Temperature: Use toluene or dioxane at 80–100°C for 12–24 hours. Monitor reaction progress via GC-MS or ¹H NMR .

Q. What analytical methods quantify the electronic effects of substituents on regioselectivity in substitution reactions?

Methodological Answer:

  • Computational Analysis: Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) to map electrostatic potential surfaces and predict reactive sites.
  • Spectroscopy: ¹³C NMR chemical shifts (e.g., deshielding at C-4) indicate electron withdrawal. X-ray crystallography of intermediates can confirm bond polarization effects .

Q. How does this compound behave under acidic or basic conditions?

Methodological Answer:

  • Acidic Hydrolysis: The tert-butoxy group is prone to cleavage in strong acids (e.g., HCl/MeOH, reflux), yielding 3-hydroxy-4-chloropyridine. Monitor via LC-MS.
  • Basic Conditions: Stability in mild bases (pH <10) but may decompose in concentrated NaOH. Accelerated stability studies (40°C/75% RH for 14 days) are recommended for formulation purposes .

Q. What role does this compound play in medicinal chemistry as a building block?

Methodological Answer:

  • Pharmacophore Design: The chloro and tert-butoxy groups serve as handles for further functionalization. For example, the 4-chloro position can undergo amination to create kinase inhibitors.
  • Case Study: Analogous compounds (e.g., 4-chloro-N-benzamide derivatives) have been used in agrochemicals targeting fungal enzymes. Docking studies with cytochrome P450 enzymes can validate binding modes .

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